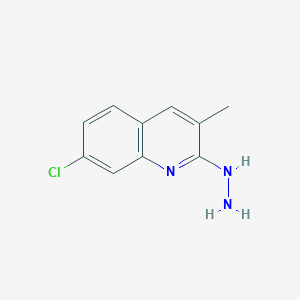

7-Chloro-2-hydrazinyl-3-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(7-chloro-3-methylquinolin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)14-12/h2-5H,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOMKWXSCZHPRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)Cl)N=C1NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 7 Chloro 2 Hydrazinyl 3 Methylquinoline

Reactions of the Hydrazinyl Group

The hydrazinyl moiety is the primary site of reactivity, readily participating in condensation and cyclization reactions. Its nucleophilicity allows it to attack electrophilic centers, initiating reactions that lead to the formation of new carbon-nitrogen and nitrogen-nitrogen bonds.

One of the most fundamental reactions of 7-Chloro-2-hydrazinyl-3-methylquinoline is its condensation with carbonyl compounds. semanticscholar.org This reaction typically involves refluxing the hydrazine (B178648) with a variety of aldehydes or ketones in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction. nih.govgoogle.com The product of this reaction is a hydrazone, a class of compounds characterized by the R1R2C=NNHR3 structure. These hydrazones are often referred to as Schiff bases in the broader literature. nih.govmdpi.com

The reaction is highly general, allowing for the incorporation of a wide array of substituents based on the choice of the aldehyde or ketone. For instance, reacting this compound with substituted benzaldehydes yields a series of N'-benzylidene-7-chloro-3-methylquinolin-2-yl)hydrazines. These reactions are crucial as they form stable, crystalline products and serve as key intermediates for further synthetic modifications. nih.govresearchgate.net

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product Type | General Conditions |

| This compound | Aromatic Aldehydes (e.g., benzaldehyde) | Hydrazone (Schiff Base) | Ethanol, reflux, catalytic acetic acid |

| This compound | Aliphatic Ketones (e.g., acetone) | Hydrazone (Schiff Base) | Ethanol, reflux |

| This compound | Heterocyclic Aldehydes (e.g., indole-3-carboxaldehyde) | Hydrazone (Schiff Base) | Ethanol, reflux |

The formation of a hydrazone from this compound and a carbonyl compound proceeds through a well-established nucleophilic addition-elimination mechanism. researchgate.netresearchgate.net The process is typically catalyzed by acid.

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The terminal nitrogen atom of the hydrazinyl group, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, known as a carbinolamine.

Proton Transfer: A proton is transferred from the newly bonded nitrogen atom to the oxygen atom of the hydroxyl group, converting it into a better leaving group (water).

Dehydration: The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule. This dehydration step results in the formation of a carbon-nitrogen double bond (C=N), yielding the final hydrazone product and regenerating the acid catalyst. rsc.org

This acid-catalyzed pathway ensures a high conversion rate to the hydrazone product under relatively mild conditions. researchgate.net

The carbon-nitrogen double bond (C=N) in the resulting hydrazones is stereogenic, leading to the possibility of geometric isomerism (E/Z isomerism). researchgate.net The E and Z isomers are diastereomers and can exhibit different physical, chemical, and biological properties.

E Isomer: The substituent groups are on opposite sides of the C=N double bond.

Z Isomer: The substituent groups are on the same side of the C=N double bond.

Generally, the E isomer is thermodynamically more stable and is often the major or exclusive product formed due to reduced steric hindrance between the bulky quinoline (B57606) ring and the substituent from the carbonyl component. researchgate.netresearchgate.net However, the ratio of E/Z isomers can be influenced by several factors, including the solvent polarity, reaction temperature, and the steric and electronic nature of the substituents on both the quinoline and the carbonyl reactant. nih.gov In some cases, intramolecular hydrogen bonding can stabilize the Z isomer. researchgate.netnih.gov The characterization and differentiation of these isomers are typically accomplished using spectroscopic techniques such as 1H-NMR, where the chemical shifts of protons near the C=N bond differ between the two isomers. researchgate.net

The hydrazone derivatives of this compound are not merely stable final products but are highly valuable intermediates for constructing more complex molecular architectures. nih.gov The [-C=N-NH-] linkage within the hydrazone is perfectly poised for intramolecular or intermolecular cyclization reactions, leading to the formation of a variety of fused heterocyclic systems. These reactions significantly expand the chemical diversity accessible from the parent hydrazine.

A prominent application of this compound in heterocyclic synthesis is the construction of pyrazole (B372694) and dihydropyrazole (pyrazoline) rings. These five-membered nitrogen-containing heterocycles are synthesized through cyclocondensation reactions with appropriate 1,3-dielectrophilic reagents. researchgate.netresearchgate.net

A common strategy involves the reaction of the hydrazine with α,β-unsaturated aldehydes or ketones (chalcones). The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon of the enone system, followed by an intramolecular condensation and dehydration to yield the stable, aromatic pyrazole ring fused or linked to the quinoline core. researchgate.net

Alternatively, reaction with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, provides another direct route to substituted pyrazoles. nih.gov The reaction first forms a hydrazone at one carbonyl group, which is then followed by an intramolecular cyclization and dehydration involving the second carbonyl group. These methods are highly efficient for creating novel quinolinyl-pyrazole derivatives. rsc.org

| Reagent | Product Type | General Conditions |

| α,β-Unsaturated Ketones (Chalcones) | Dihydropyrazole (Pyrazoline) | Ethanol or Acetic Acid, reflux |

| 1,3-Dicarbonyl Compounds (e.g., Acetylacetone) | Pyrazole | Ethanol, reflux |

| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | Pyrazole | N,N-Dimethylformamide (DMF), reflux |

Beyond pyrazoles, the reactive hydrazinyl group enables the synthesis of other important heterocyclic systems containing additional heteroatoms like sulfur. For example, seven-membered rings such as thiadiazepines can be synthesized. The general approach involves a multi-step sequence, often starting with a hydrazone derivative. For instance, reaction of a hydrazone with thioglycolic acid (mercaptoacetic acid) can lead to the formation of thiazolidinones, which can be precursors or analogs. researchgate.net The synthesis of a thiadiazepine ring would typically involve reaction with a bifunctional reagent containing both a sulfur atom and a suitable electrophilic site for cyclization.

Furthermore, reactions with reagents like α-haloketones can lead to the formation of fused triazine systems through cyclization. The versatility of the hydrazinyl group allows for its participation in various cyclocondensation reactions, yielding a wide range of fused heterocycles such as triazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazines when appropriate precursors are used. mdpi.commdpi.com These reactions underscore the role of this compound as a foundational building block in medicinal and materials chemistry. nih.gov

Cyclization Reactions to Form Fused Heterocycles

Formation of Oxadiazole and Tetrazolo Quinoline Derivatives

The hydrazinyl group of this compound is a versatile precursor for the synthesis of various five-membered heterocyclic rings, including oxadiazoles (B1248032) and tetrazoles. These transformations typically involve the reaction of the hydrazinyl moiety with suitable one-carbon or one-nitrogen synthons.

Oxadiazole Formation: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved through the reaction of the hydrazinylquinoline with carboxylic acids or their derivatives, followed by cyclodehydration. nih.gov A common method involves converting the hydrazinyl group into a hydrazide by acylation. This intermediate is then cyclized using dehydrating agents like phosphorus oxychloride or polyphosphoric acid. nih.gov Another pathway is the reaction with carbon disulfide in a basic medium, which, after a series of steps, yields a mercapto-substituted oxadiazole. researchgate.net

Step 1 (Acylation): Reaction with an acyl chloride (R-COCl) or carboxylic anhydride (B1165640) to form the corresponding N'-acyl-7-chloro-3-methylquinolin-2-yl)hydrazide.

Step 2 (Cyclodehydration): Treatment of the acylhydrazide with a dehydrating agent (e.g., POCl₃) to induce ring closure and form the 2-(7-chloro-3-methylquinolin-2-yl)-5-substituted-1,3,4-oxadiazole.

Tetrazole Formation: Tetrazolo[1,5-a]quinoline (B14009986) derivatives can be synthesized from 2-hydrazinylquinolines via diazotization followed by cyclization. The reaction of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures leads to the formation of an intermediate azide (B81097). This azide undergoes spontaneous intramolecular cyclization to yield the stable, fused tetrazolo[1,5-a]quinoline ring system.

| Target Heterocycle | Key Reagents | General Reaction Pathway |

|---|---|---|

| 1,3,4-Oxadiazole | 1. Acyl chloride (RCOCl) or Carboxylic acid 2. Dehydrating agent (e.g., POCl₃) | Acylation of the hydrazinyl group to form a hydrazide, followed by cyclodehydration. |

| Tetrazolo[1,5-a]quinoline | Nitrous acid (NaNO₂/HCl) | Diazotization of the hydrazinyl group to form an azide, which undergoes intramolecular cyclization. |

Nucleophilic Substitution Reactions Involving the Hydrazinyl Moiety

The hydrazinyl group possesses two nitrogen atoms with lone pairs of electrons, making it a potent nucleophile. This reactivity is central to many of its transformations. The terminal amino group (-NH₂) is particularly reactive and readily participates in nucleophilic substitution and condensation reactions.

Common reactions include:

Formation of Hydrazones: The hydrazinyl group condenses with aldehydes and ketones to form the corresponding hydrazones. researchgate.net These reactions are typically acid-catalyzed and are often reversible. The resulting quinolinyl hydrazones are important intermediates for synthesizing other heterocyclic compounds or can be target molecules themselves. nih.gov

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides leads to the formation of mono- or di-acylated products. The reaction conditions can be controlled to favor substitution on the terminal nitrogen.

Reaction with Isothiocyanates: The nucleophilic attack of the hydrazinyl group on the electrophilic carbon of an isothiocyanate (R-N=C=S) yields thiosemicarbazide (B42300) derivatives. tandfonline.com These products can be cyclized to form triazoles or thiadiazoles.

Oxidation Reactions of the Hydrazinyl Group (e.g., Replacement by Hydrogen or Halogen)

The hydrazinyl group can be removed from the quinoline ring and replaced by a hydrogen or a halogen atom through oxidative processes. These reactions are synthetically useful for accessing 2-unsubstituted or 2-halo-substituted quinolines from a common hydrazinyl precursor.

Replacement by Hydrogen (Dehydrazination): The replacement of a hydrazino-group by a hydrogen atom can be effectively achieved using oxidizing agents. rsc.org

Using Oxygen and Alkali: Stirring the hydrazinylquinoline in an ethanolic alkali solution in the presence of oxygen (from air) can lead to the formation of the corresponding dehydrazinated product, 7-chloro-3-methylquinoline. rsc.org

Using Copper(II) Sulfate (B86663): Treatment with an aqueous solution of cupric sulfate is another effective method for this transformation. rsc.org The reaction proceeds via an oxidative mechanism where the hydrazinyl group is oxidized to nitrogen gas, and a hydrogen atom is abstracted from the solvent.

Replacement by Halogen: The hydrazinyl group can also be replaced by a chlorine atom through oxidative halogenation.

Using Ferric Chloride: Steam distilling 2-hydrazinoquinolines with ferric chloride (FeCl₃) in the presence of hydrochloric acid results in the formation of the corresponding 2-chloroquinoline (B121035). rsc.org This method allows for the conversion of this compound into 2,7-dichloro-3-methylquinoline (B154921).

| Transformation | Reagent(s) | Product | Reference |

|---|---|---|---|

| Replacement by Hydrogen | Oxygen, Ethanolic Alkali | 7-Chloro-3-methylquinoline | rsc.org |

| Replacement by Hydrogen | Aqueous Cupric Sulfate | 7-Chloro-3-methylquinoline | rsc.org |

| Replacement by Chlorine | Ferric Chloride, HCl, Steam Distillation | 2,7-Dichloro-3-methylquinoline | rsc.org |

Reactivity of the Quinoline Ring System

The reactivity of the quinoline core in this compound is modulated by the electronic effects of its substituents. The interplay between the electron-donating hydrazinyl and methyl groups and the electron-withdrawing chloro group dictates the susceptibility of the ring to further chemical transformations.

Influence of the Chloro Substituent at Position 7 on Reactivity

This deactivation means that electrophilic substitution on the benzene (B151609) ring of 7-chloroquinoline (B30040) derivatives is more difficult compared to unsubstituted quinoline. However, when such reactions do occur, the incoming electrophile is directed to positions ortho and para to the chloro group, which are C-6 and C-8. The presence of other substituents and the inherent reactivity of the quinoline nucleus will further modify this directing effect. The 7-chloroquinoline scaffold is a key component in numerous antimalarial drugs, where the chloro group is often crucial for activity. nih.gov

Role of the Methyl Group at Position 3 on Chemical Transformations

The methyl group at the C-3 position primarily influences the reactivity of the pyridine (B92270) ring. It is an electron-donating group due to its positive inductive effect (+I) and hyperconjugation. This effect increases the electron density of the pyridine ring, which is inherently electron-deficient due to the electronegative nitrogen atom.

This increased electron density can make the pyridine ring slightly more susceptible to electrophilic attack than an unsubstituted pyridine ring, although such reactions are still generally difficult. Conversely, it may slightly decrease the ring's reactivity towards nucleophilic attack. Furthermore, the methyl group can exert a steric effect, potentially hindering reactions at the adjacent C-2 and C-4 positions. acs.org The methyl group itself can also be a site of reaction, for example, through oxidation to a carboxylic acid or halogenation under radical conditions, although this often requires harsh conditions.

Potential for Further Functionalization of the Quinoline Core

The substituted quinoline core of this compound presents several avenues for additional functionalization, allowing for the synthesis of a diverse library of derivatives. pharmaguideline.commdpi.com

Nucleophilic Aromatic Substitution (SNAE): The C-7 chloro group can be displaced by various nucleophiles, although this typically requires forcing conditions or activation by other electron-withdrawing groups on the ring. semanticscholar.org This allows for the introduction of alkoxy, amino, and other functional groups at this position.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The regiochemical outcome will be a composite of the directing effects of the C-7 chloro group and the fused pyridine ring. The most likely positions for substitution are C-5 and C-8.

Metal-Mediated Cross-Coupling: Modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) provide a powerful tool for functionalizing the quinoline core. durham.ac.uk The C-7 chloro group can serve as a handle for these reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Modification of Existing Substituents: As discussed, the hydrazinyl group is a versatile handle for creating new heterocyclic rings or for introducing other functionalities. The methyl group can also be modified, for instance, by oxidation to a formyl or carboxyl group, which can then be used in further synthetic steps. mdpi.com

Mechanistic Investigations of Key Reactions Involving Hydrazinyl Quinolines

The reactivity of this compound is largely dictated by the nucleophilic character of the hydrazinyl group at the C2 position of the quinoline ring. This functional group is a key precursor for the synthesis of various fused heterocyclic systems, primarily through cyclocondensation reactions. Mechanistic investigations into these transformations, while not always specific to the title compound, provide a solid framework for understanding its chemical behavior. The primary reactions of interest include the formation of pyrazolo[3,4-b]quinolines, triazolo[4,3-a]quinolines, and the Fischer indole (B1671886) synthesis.

Cyclocondensation with β-Dicarbonyl Compounds: Formation of Pyrazolo[3,4-b]quinolines

A common and well-studied reaction of 2-hydrazinylquinolines is their cyclocondensation with β-dicarbonyl compounds, such as β-ketoesters and 1,3-diketones, to yield pyrazolo[3,4-b]quinoline derivatives. The generally accepted mechanism for this acid- or base-catalyzed reaction proceeds through a series of discrete steps involving initial condensation followed by intramolecular cyclization and dehydration.

The proposed mechanism begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group onto one of the carbonyl carbons of the β-dicarbonyl compound. This initial step leads to the formation of a hydrazone intermediate. The regioselectivity of this initial attack can be influenced by the nature of the substituents on the β-dicarbonyl compound. For instance, in an unsymmetrical β-ketoester, the more electrophilic ketone carbonyl is typically attacked first.

Following the formation of the hydrazone, the next key step is an intramolecular nucleophilic attack by the nitrogen atom of the quinoline ring (or the other nitrogen of the hydrazine moiety) on the remaining carbonyl group. This intramolecular cyclization results in the formation of a heterocyclic ring intermediate, which then undergoes dehydration to yield the aromatic pyrazolo[3,4-b]quinoline system. The electron-withdrawing effect of the chloro group at the 7-position and the electron-donating nature of the methyl group at the 3-position can influence the electron density of the quinoline ring and potentially affect the rate of the cyclization step.

Table 1: Proposed Mechanistic Steps for the Formation of Pyrazolo[3,4-b]quinolines

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of the terminal hydrazinyl nitrogen on a carbonyl group of the β-dicarbonyl compound. | Hydrazone |

| 2 | Intramolecular nucleophilic attack by the second hydrazinyl nitrogen onto the remaining carbonyl group. | Cyclic hemiaminal-like intermediate |

| 3 | Dehydration of the cyclic intermediate to form the aromatic pyrazole ring. | Pyrazolo[3,4-b]quinoline |

Formation of Triazolo[4,3-a]quinolines

Another significant transformation of 2-hydrazinylquinolines is their reaction with reagents containing a single carbon atom that can undergo condensation with both nitrogen atoms of the hydrazine moiety. This leads to the formation of fused triazole rings, specifically thetriazolo[4,3-a]quinoline system. Common reagents for this transformation include orthoesters, formic acid, and carbon disulfide.

When reacting with an orthoester, such as triethyl orthoformate, the proposed mechanism involves an initial reaction of the 2-hydrazinylquinoline with the orthoester to form an intermediate. This is followed by an intramolecular cyclization with the elimination of ethanol to furnish the triazolo[4,3-a]quinoline ring.

In the case of formic acid, the reaction likely proceeds through the formation of an N-formylhydrazinylquinoline intermediate, which then undergoes acid-catalyzed intramolecular cyclization and dehydration to yield the final fused triazole product.

Table 2: Mechanistic Pathway for Triazolo[4,3-a]quinoline Synthesis

| Reagent | Step 1 | Step 2 | Product |

| Triethyl Orthoformate | Formation of an intermediate via reaction with the hydrazinyl group. | Intramolecular cyclization with elimination of ethanol. | Triazolo[4,3-a]quinoline |

| Formic Acid | Formation of an N-formylhydrazinylquinoline intermediate. | Acid-catalyzed intramolecular cyclization and dehydration. | Triazolo[4,3-a]quinoline |

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. While not a cyclization involving the quinoline core itself, it is a key reaction of the hydrazinyl substituent. In the context of this compound, the "aryl" component of the hydrazine is the quinoline ring system.

The established mechanism of the Fischer indole synthesis involves several key steps. First, the this compound reacts with a ketone or aldehyde to form the corresponding quinolinylhydrazone. This hydrazone then tautomerizes to its enamine form. The crucial step of the reaction is a-sigmatropic rearrangement of the protonated enamine, which leads to the formation of a di-imine intermediate. This rearrangement involves the cleavage of the N-N bond and the formation of a C-C bond. Subsequent intramolecular cyclization of the di-imine, followed by the elimination of ammonia, results in the formation of an indole ring fused to the quinoline core, creating a complex polycyclic aromatic system. Isotopic labeling studies have confirmed that the N1 nitrogen of the parent hydrazine is incorporated into the final indole ring.

Table 3: Key Stages of the Fischer Indole Synthesis with this compound

| Stage | Mechanistic Description | Key Intermediate |

| 1 | Formation of a quinolinylhydrazone from the reaction with a ketone or aldehyde. | Quinolinylhydrazone |

| 2 | Tautomerization of the hydrazone to the corresponding enamine. | Ene-hydrazine |

| 3 | Acid-catalyzed-sigmatropic rearrangement. | Di-imine |

| 4 | Intramolecular cyclization and elimination of ammonia. | Fused Indole-Quinoline System |

In all these reactions, the specific substitution pattern of the quinoline ring, namely the 7-chloro and 3-methyl groups, is expected to modulate the reactivity of the 2-hydrazinyl group and the quinoline nucleus through electronic and steric effects, although detailed kinetic and computational studies on this specific compound are not widely available.

Structural Elucidation and Spectroscopic Characterization of 7 Chloro 2 Hydrazinyl 3 Methylquinoline Derivatives

Spectroscopic Analysis Techniques

Modern analytical chemistry relies on a variety of spectroscopic methods to elucidate the structures of novel compounds. These techniques probe different aspects of molecular structure and, when used in combination, provide a comprehensive characterization of the molecule. For derivatives of 7-Chloro-2-hydrazinyl-3-methylquinoline, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are among the most powerful and commonly utilized tools.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds. researchgate.net It is based on the quantum mechanical property of atomic nuclei to absorb and re-emit electromagnetic radiation in a magnetic field. By analyzing the NMR spectra, chemists can deduce the carbon-hydrogen framework of a molecule. researchgate.net

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shift of a proton is influenced by its electronic environment, offering clues about the types of atoms and functional groups nearby. In the context of this compound derivatives, ¹H NMR is crucial for confirming the presence and arrangement of protons on the quinoline (B57606) ring and any substituents.

For instance, the protons of the quinoline moiety typically appear as distinct signals in the aromatic region of the spectrum. nih.gov A doublet around 6.5 ppm (d, J = 5 Hz) can be assigned to proton H3, a double doublet around 7.3 ppm (dd, J = 8 and 2 Hz) to proton H6, a doublet around 7.5 ppm (d, J = 8 Hz) to proton H5, a doublet around 7.9 ppm (d, J = 2 Hz) to proton H8, and a doublet around 8.5 ppm (d, J = 5 Hz) to proton H2. nih.gov

Furthermore, ¹H NMR is a powerful tool for studying tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. beilstein-journals.orgmdpi.commdpi.com In hydrazinylquinoline derivatives, tautomerism between the hydrazinyl (amino) and hydrazono (imino) forms can occur. researchgate.netnih.gov The presence of distinct sets of signals in the ¹H NMR spectrum can indicate the coexistence of multiple tautomers in solution. beilstein-journals.orgmdpi.com The relative integration of these signals can provide a quantitative measure of the equilibrium between the different forms. mdpi.com For example, in some 7-hydroxy-8-(azophenyl)quinoline derivatives, ¹H NMR has been used to show the existence of a mixture of azo and hydrazone tautomers in solution. beilstein-journals.org

Table 1: Representative ¹H NMR Chemical Shifts for a Substituted 7-Chloroquinoline (B30040) Derivative.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H2 | ~8.5 | d | 5 |

| H3 | ~6.5 | d | 5 |

| H5 | ~7.5 | d | 8 |

| H6 | ~7.3 | dd | 8, 2 |

| H8 | ~7.9 | d | 2 |

| Aliphatic Protons | 1.70 - 4.60 | m | - |

Note: Chemical shifts are approximate and can vary depending on the specific substituents and solvent used. Data compiled from representative quinoline derivatives. nih.gov

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edu Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum, with the chemical shift being indicative of its electronic environment. oregonstate.eduwisc.edu This technique is particularly useful for confirming the number of carbon atoms and identifying the presence of different functional groups. researchgate.netoregonstate.edu

In the analysis of this compound derivatives, ¹³C NMR helps to confirm the carbon framework of the quinoline ring system and the positions of substituents. researchgate.netresearchgate.net The chemical shifts of the carbon atoms in the quinoline ring are well-documented and can be used as a reference for assigning the signals in the spectra of new derivatives. researchgate.net For example, carbons attached to electronegative atoms like chlorine or nitrogen will appear at a lower field (higher ppm value). Changes in the chemical shifts of the carbon atoms upon substitution can provide valuable information about the electronic effects of the substituents. nih.gov

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Quinoline Derivatives.

| Carbon Environment | Chemical Shift Range (ppm) |

| Alkyl Carbons | 10 - 50 |

| Carbons bonded to Nitrogen (C-N) | 40 - 70 |

| Alkene/Aromatic Carbons | 110 - 160 |

| Carbonyl Carbons (if present in derivative) | 165 - 190 |

| Carbon attached to Chlorine (C-Cl) | 125 - 135 |

Note: These are general ranges and the exact chemical shifts will depend on the specific molecular structure and solvent. Data compiled from general ¹³C NMR correlation tables and quinoline derivative studies. oregonstate.eduresearchgate.netchemicalbook.com

While one-dimensional (1D) ¹H and ¹³C NMR spectra are foundational, two-dimensional (2D) NMR techniques provide deeper insights into molecular connectivity. researchgate.netacs.orgipb.pt Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful 2D NMR experiments. ijpsdronline.com

The HSQC experiment correlates the signals of protons directly attached to carbon atoms, allowing for unambiguous assignment of which proton is bonded to which carbon. ijpsdronline.com The HMBC experiment, on the other hand, shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular structure, especially in complex molecules. ijpsdronline.com These advanced techniques are instrumental in confirming the complete and correct structural assignment of novel this compound derivatives. researchgate.netijpsdronline.com

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. researchgate.netlibretexts.org These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural vibrational modes. nih.govlibretexts.org

An IR spectrum is a plot of the intensity of absorbed radiation versus its frequency (or wavenumber). libretexts.org Different functional groups (e.g., N-H, C=N, C-Cl) have characteristic absorption bands, making IR spectroscopy an excellent tool for functional group identification. nih.govlibretexts.org

In the context of this compound derivatives, IR spectroscopy can confirm the presence of key functional groups. For instance, the N-H stretching vibrations of the hydrazinyl group typically appear in the region of 3300-3500 cm⁻¹. libretexts.org The C=N stretching vibration of the quinoline ring is expected in the 1620-1500 cm⁻¹ region. researchgate.net The C-Cl stretching vibration usually appears in the fingerprint region, below 800 cm⁻¹. iosrjournals.org

Raman spectroscopy provides similar information but is based on the scattering of light. researchgate.nets-a-s.org A key difference is that molecular vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa. libretexts.org This complementarity makes the combined use of IR and Raman spectroscopy a powerful approach for a more complete vibrational analysis. researchgate.net For example, the symmetric vibrations of non-polar bonds often give rise to strong Raman signals. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound Derivatives.

| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) |

| N-H (Hydrazinyl) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 2960 |

| C=N (Quinoline Ring) | Stretching | 1500 - 1620 |

| C=C (Quinoline Ring) | Stretching | 1450 - 1600 |

| N-H (Hydrazinyl) | Bending | 1550 - 1650 |

| C-Cl | Stretching | < 800 |

Note: These are approximate ranges and can be influenced by the molecular environment and hydrogen bonding. Data compiled from standard IR correlation tables and studies on quinoline and hydrazone derivatives. libretexts.orgiosrjournals.orgresearchgate.netmdpi.comresearchgate.netnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For quinoline hydrazone derivatives, it is crucial for confirming the successful synthesis and for providing initial structural clues through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. This is a critical step in the characterization of newly synthesized this compound derivatives, as it distinguishes the target compound from other potential products with the same nominal mass. For instance, the anhydrous form of a related compound, 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, was confirmed by HRMS. mdpi.com The technique is routinely used to characterize novel series of quinazolinone and other heterocyclic derivatives, confirming that the empirical formula is consistent with the proposed structure. nih.gov

The expected HRMS data for the parent compound, this compound, would show a calculated versus experimentally found mass with a very low margin of error, typically in the parts-per-million (ppm) range.

Table 1: Illustrative HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) | Found Mass (m/z) | Error (ppm) |

|---|---|---|---|---|

| C₁₀H₁₀³⁵ClN₃ | [M+H]⁺ | 208.0636 | 208.0633 | -1.44 |

Note: This table is illustrative and represents expected values for the parent compound.

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule. The resulting fragmentation pattern is a molecular fingerprint that offers valuable information about the compound's structure. In the mass spectrum of related quinoline hydrazones, the molecular ion peak (M⁺) is typically observed. Subsequent fragmentation often involves the cleavage of the hydrazone linkage and fragmentation of the quinoline ring itself. This analysis helps to confirm the connectivity of different structural motifs within the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to its electronic structure and conjugation. Quinoline derivatives are known to be chromophoric and their UV-Vis spectra are characteristic of their structure.

Derivatives of 7-chloroquinoline typically exhibit multiple absorption bands in the UV-Vis spectrum, corresponding to different electronic transitions. mdpi.com These transitions are generally assigned as π→π* and n→π. researchgate.net The π→π transitions, usually observed at lower wavelengths, originate from the extensive π-conjugated system of the quinoline ring. The n→π* transitions, occurring at higher wavelengths, involve the non-bonding electrons on the nitrogen atoms of the quinoline and hydrazinyl groups. The presence of substituents on the quinoline ring can cause a shift in the absorption maxima (λmax) to longer (bathochromic) or shorter (hypsochromic) wavelengths, providing insight into the electronic effects of these substituents. These derivatives often feature intramolecular charge transfer (ICT) due to their electron-accepting properties. nih.gov For example, studies on tacrine-quinoline hybrids confirmed metal chelation properties via UV-vis spectrometry. mdpi.com

Table 2: Typical Electronic Transitions for Quinoline Hydrazone Derivatives

| Wavelength Range (nm) | Type of Transition | Associated Moiety |

|---|---|---|

| ~250 nm | π→π* | Quinoline aromatic system |

| ~315 nm | n→π* | Hydrazone C=N and N-N groups |

Note: The exact λmax values are dependent on the specific derivative and the solvent used.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable data on connectivity and electronic structure, X-ray crystallography offers unambiguous, three-dimensional structural information in the solid state.

Single crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of a crystalline compound. nih.gov This technique provides exact bond lengths, bond angles, and torsion angles, confirming the molecular geometry and stereochemistry. For complex heterocyclic systems like quinoline derivatives, it validates the proposed structure beyond any doubt. nih.gov

Studies on related compounds have revealed detailed structural features. For example, the crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate showed that the compound crystallizes in the monoclinic system with the P2₁/c space group. researchgate.net The analysis revealed a distortion from planarity in the quinoline ring and a chair conformation for the piperazinyl ring. mdpi.com Such analyses also elucidate intermolecular interactions like hydrogen bonding and π–π stacking, which govern the crystal packing. mdpi.com

Table 3: Crystallographic Data for Representative 7-Chloroquinoline Derivatives

| Parameter | 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate mdpi.comresearchgate.net | (1Z,2Z)-1,2-bis(3-Chlorophenyl Hydrazino) Benzil nih.gov |

|---|---|---|

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | Data not available | 10.3368 |

| b (Å) | Data not available | 11.9804 |

| c (Å) | Data not available | 12.7250 |

| α (°) | 90 | 100.904 |

| β (°) | Data not available | 107.959 |

| γ (°) | 90 | 109.638 |

| Volume (ų) | Data not available | Data not available |

| Z | Data not available | 2 |

Note: This table presents examples of crystallographic data for related structures to illustrate the type of information obtained from single crystal X-ray diffraction.

Single Crystal X-ray Diffraction

Molecular Conformation and Torsion Angles

The conformation of quinoline derivatives is defined by the spatial arrangement of their constituent rings and substituent groups, often described by specific torsion and dihedral angles.

In the case of 7-Chloro-4-[(E)-(3-chlorobenzylidene)hydrazinyl]-1λ4-quinolinium 3-chlorobenzoate, the cation is distinctly non-planar. nih.gov The twist around the N2–N3 bond is quantified by the C3–N2–N3–C10 torsion angle of -168.3 (2)°. nih.gov This deviation from planarity is also reflected in the dihedral angle of 18.98 (10)° between the quinolinium and benzene (B151609) planes. nih.gov The molecule adopts an E conformation with respect to the central C=N imine bond. nih.gov

For a related compound, 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate (BPIP∙H₂O), the quinoline double-ring system shows a distortion from planarity, with the benzene and pyridine (B92270) rings inclined at a dihedral angle of 5.83(3)° to each other. researchgate.net The attached piperazinyl ring assumes a stable chair conformation and is oriented at a dihedral angle of approximately 39.1° with respect to the quinoline moiety. researchgate.net Similarly, the derivative 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline features a nearly planar quinoline ring system which forms a dihedral angle of 8.46 (10)° with the adjacent phenyl ring. nih.gov

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| 7-Chloro-4-[(E)-(3-chlorobenzylidene)hydrazinyl]-1λ4-quinolinium 3-chlorobenzoate | C3–N2–N3–C10 Torsion Angle | -168.3 (2)° | nih.gov |

| Quinolinium-Benzene Dihedral Angle | 18.98 (10)° | nih.gov | |

| 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate | Benzene-Pyridine Dihedral Angle (in quinoline) | 5.83 (3)° | researchgate.net |

| Piperazinyl-Quinoline Dihedral Angle | ~39.1° | researchgate.net | |

| 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline | Quinoline-Phenyl Dihedral Angle | 8.46 (10)° | nih.gov |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the crystal structure of 7-Chloro-4-[(E)-(3-chlorobenzylidene)hydrazinyl]-1λ4-quinolinium 3-chlorobenzoate, N—H⋯O hydrogen bonds are pivotal, linking two cations with two anions to form a large 20-membered ring, or synthon. nih.gov These dimeric units are further connected into a linear supramolecular chain through π–π interactions between the quinoline rings of adjacent molecules, characterized by a centroid–centroid distance of 3.5625 (13) Å. nih.govresearchgate.net

For 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, the crystal structure reveals a one-dimensional network where the quinoline derivative and water molecules are linked by multiple hydrogen bonds. researchgate.netmdpi.com The water molecule acts as a double hydrogen-bond donor to the pyridinic nitrogen and the terminal nitrogen of the piperazinyl group. researchgate.net The packing is also significantly stabilized by a strong π–π interaction between the chloro-benzene rings of quinoline units in neighboring molecules, which form aromatic stacking dimers in a parallel displaced arrangement with a centroid–centroid distance of 3.96 Å. mdpi.compreprints.org

| Compound | Interaction Type | Description | Distance (Å) | Reference |

|---|---|---|---|---|

| 7-Chloro-4-[(E)-(3-chlorobenzylidene)hydrazinyl]-1λ4-quinolinium 3-chlorobenzoate | π–π Stacking | Between quinoline rings | 3.5625 (13) | nih.gov |

| 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate | π–π Stacking | Between chloro-benzene rings | 3.96 | mdpi.compreprints.org |

| 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate | O-H···N Hydrogen Bond | Water to Pyridinic Nitrogen | 2.9194 (19) | researchgate.net |

| Water to Piperazinyl Nitrogen | 2.9417 (19) | researchgate.net |

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular contacts within a crystal. By mapping properties onto this surface, one can deconstruct the crystal packing into contributions from specific atom-atom interactions.

For 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, Hirshfeld analysis shows that the largest contribution to the surface comes from H···H contacts (51.3%), a consequence of the molecule's high hydrogen content. unimi.it Other significant interactions include C···H/H···C contacts (14.4%), which are largely associated with the aromatic π-π interactions, and Cl···H/H···Cl contacts (10.7%). mdpi.com Red spots on the d(norm) surface, which highlight shorter-than-van der Waals contacts, correspond to the O(water)—H···N(pyridinic) hydrogen bonds and C(methyl)—H···O(water) contacts. unimi.it

In a related quinoline hydrazone, 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline, the Hirshfeld surface analysis indicates that the most significant contributions to the crystal packing arise from H⋯H (35.5%), C⋯H/H⋯C (33.7%), Cl⋯H/H⋯Cl (12.3%), and N⋯H/H⋯N (9.5%) contacts. nih.govresearchgate.net

| Compound | Contact Type | Contribution (%) | Reference |

|---|---|---|---|

| 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate | H···H | 51.3 | unimi.it |

| C···H/H···C | 14.4 | mdpi.com | |

| Cl···H/H···Cl | 10.7 | mdpi.com | |

| 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline | H···H | 35.5 | nih.govresearchgate.net |

| C···H/H···C | 33.7 | nih.govresearchgate.net | |

| Cl···H/H···Cl | 12.3 | nih.govresearchgate.net | |

| N···H/H···N | 9.5 | nih.govresearchgate.net |

In-Depth Computational and Theoretical Analysis of this compound

A comprehensive review of the scientific literature reveals a notable absence of dedicated computational and theoretical studies specifically focused on the compound this compound. While extensive research exists for structurally related quinoline and hydrazone derivatives, detailed quantum chemical calculations encompassing geometry optimization, electronic structure analysis, and spectroscopic property prediction for this particular molecule are not publicly available in the reviewed sources.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the molecular properties and reactivity of chemical compounds. Such studies are crucial for understanding the behavior of molecules and for the rational design of new materials and therapeutic agents. The typical workflow involves optimizing the molecule's three-dimensional geometry, analyzing its electronic characteristics through various lenses, and predicting its spectral signatures.

For many quinoline derivatives, these theoretical investigations have been instrumental in elucidating their mechanisms of action in biological systems and predicting their chemical behavior. However, the specific substitution pattern of this compound has not been the subject of such detailed published research.

Computational and Theoretical Investigations of 7 Chloro 2 Hydrazinyl 3 Methylquinoline Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Semi-Empirical Methods)

Electronic Structure Analysis

Molecular Electrostatic Potential (MEP) MappingAn MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate regions of negative potential (typically red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (typically blue), which are electron-poor and susceptible to nucleophilic attack. An MEP map of this compound would highlight the reactive sites, such as the nitrogen atoms of the quinoline (B57606) ring and the hydrazinyl group, which are expected to be regions of negative potential.

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds. These theoretical spectra are invaluable for assigning the peaks observed in experimental IR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption of light in the ultraviolet-visible range. This allows for the prediction of the molecule's λmax values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These predicted values are a powerful tool for interpreting experimental NMR spectra and confirming the molecular structure.

While the methodologies are well-established, their application to This compound has not been documented in the searched scientific literature. Therefore, specific data tables and detailed research findings for this compound cannot be provided at this time. Future computational studies are required to fill this knowledge gap.

Molecular Dynamics Simulations (MD)

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the application of MD simulations to structurally related compounds highlights the potential of this technique. MD simulations are used to understand the dynamic behavior of molecules and their interactions with biological targets over time. For instance, MD simulations have been employed to study the stability of ligand-protein complexes and to explore the binding modes of inhibitors. jchemlett.com

In studies of similar heterocyclic compounds, MD simulations have been crucial in confirming the stability of docking poses and identifying key intermolecular interactions, such as hydrogen bonds, that are critical for biological activity. nih.gov Parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG) are typically analyzed to assess the stability of the system. nih.gov For this compound, MD simulations could be instrumental in modeling its interaction with potential biological targets, providing a dynamic view of the binding process and helping to rationalize its mechanism of action at an atomic level.

Table 1: Key Parameters in Molecular Dynamics Simulations and Their Significance

| Parameter | Description | Significance in Drug Design |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of superimposed protein or ligand structures over time. | Indicates the stability of the protein-ligand complex. A stable RMSD suggests a stable binding mode. |

| RMSF (Root Mean Square Fluctuation) | Measures the deviation of each particle from its average position. | Highlights flexible regions of the protein or ligand, which can be important for binding and conformational changes. |

| RoG (Radius of Gyration) | Represents the root mean square distance of the atoms from their common center of mass. | Indicates the compactness of the protein or ligand. Changes in RoG can suggest conformational changes upon binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the target. | Identifies key interactions that contribute to binding affinity and specificity. |

| SASA (Solvent Accessible Surface Area) | Measures the surface area of a molecule that is accessible to a solvent. | Provides insights into the hydrophobic interactions and the extent of burial of the ligand in the binding pocket. |

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Chemical Reactivity and Electronic Properties

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for developing mathematical models that correlate the chemical structure of a compound with its biological activity. ajchem-b.com For derivatives of 7-chloroquinoline (B30040), QSAR models have been developed to predict their activity and to understand the structural features that govern their efficacy. nih.gov

In QSAR studies of related compounds like thiazole (B1198619) hydrazones, various molecular descriptors are used to build predictive models. ajchem-b.com These descriptors can be categorized as electronic, steric, and thermodynamic. Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are often crucial in describing the chemical reactivity of a molecule. ajchem-b.com A smaller HOMO-LUMO energy gap generally implies higher reactivity. ajchem-b.com

For this compound, a QSAR model would likely incorporate descriptors that account for the electronic influence of the chloro and methyl substituents on the quinoline ring, as well as the properties of the hydrazinyl group. Such models can be used to predict the biological activities of novel, unsynthesized derivatives, thereby streamlining the drug discovery process. jchemlett.com The robustness of a QSAR model is typically validated using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). jchemlett.com

Table 2: Common Molecular Descriptors in QSAR Studies and Their Relevance

| Descriptor | Type | Relevance to Chemical Reactivity and Electronic Properties |

| HOMO Energy | Electronic | Relates to the electron-donating ability of a molecule. Higher HOMO energy suggests a better electron donor. |

| LUMO Energy | Electronic | Relates to the electron-accepting ability of a molecule. Lower LUMO energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | Electronic | An indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. ajchem-b.com |

| Dipole Moment | Electronic | Measures the overall polarity of a molecule, which can influence its solubility and binding interactions. |

| Molecular Electrostatic Potential (MEP) | Electronic | Visualizes the charge distribution on the molecule, identifying regions prone to electrophilic or nucleophilic attack. |

| Topological Polar Surface Area (TPSA) | Steric/Topological | Correlates with passive molecular transport through membranes and is important for predicting oral bioavailability. |

| LogP | Hydrophobicity | Represents the partition coefficient between octanol (B41247) and water, indicating the lipophilicity of the molecule. |

Theoretical Insights into Reaction Mechanisms and Pathways

Theoretical calculations provide a powerful means to investigate the reaction mechanisms and pathways involving this compound. The hydrazinyl moiety is a key functional group that can participate in a variety of reactions, including condensation, oxidation, and cyclization.

Insights into the reactivity of the hydrazinyl group can be drawn from theoretical studies on hydrazine-based fuels. mdpi.com These studies often employ computational chemistry to analyze decomposition and combustion properties. mdpi.com The initial steps in the reactions of hydrazine (B178648) derivatives frequently involve the breaking of the N-N or N-H bonds. maxapress.com The presence of the electron-withdrawing 7-chloroquinoline ring in this compound is expected to influence the reactivity of the hydrazinyl group.

Theoretical studies can be used to calculate the activation energies for different potential reaction pathways, thereby predicting the most likely products under specific conditions. For example, in the synthesis of hydrazone derivatives from this compound, theoretical calculations could model the reaction pathway of condensation with various aldehydes and ketones. These calculations can help in understanding the role of catalysts and predicting the stereochemistry of the products.

Furthermore, theoretical models can elucidate the mechanisms of action of these compounds. For instance, if the biological activity involves the formation of a covalent bond with a target protein, theoretical calculations can be used to model the reaction pathway and identify the key amino acid residues involved in the process.

Advanced Applications in Organic Synthesis and Materials Science Based on 7 Chloro 2 Hydrazinyl 3 Methylquinoline Derivatives

Utilization as Versatile Synthetic Intermediates for Complex Organic Molecules

The 7-chloro-2-hydrazinyl-3-methylquinoline scaffold is a potent intermediate in the synthesis of a wide array of complex heterocyclic compounds. The hydrazinyl moiety (-NHNH2) is a key functional group that readily participates in condensation and cyclization reactions, allowing for the construction of novel molecular architectures.

Researchers have extensively used 7-chloroquinoline (B30040) derivatives as precursors for synthesizing compounds with significant biological and material potential. For instance, the reaction of 4,7-dichloroquinoline (B193633) with hydrazine (B178648) hydrate (B1144303) produces a hydrazinylquinoline intermediate, which can be further reacted with various aryl aldehydes to form hydrazones. asianpubs.orgnih.gov These hydrazones are not only important for their biological activities but also serve as precursors for other heterocyclic systems. researchgate.net

The reactivity of the hydrazinyl group allows for the synthesis of fused ring systems. For example, starting from chloroquinoline derivatives, treatment with hydrazine hydrate yields the corresponding hydrazinoquinoline. This intermediate can then undergo reactions to form pyrazole (B372694) derivatives or be used in condensation reactions to create fused quinoline (B57606) structures. acs.org The versatility of this synthetic pathway highlights the role of this compound as a building block for creating libraries of complex molecules for further investigation. nih.govdurham.ac.uk

Table 1: Examples of Complex Molecules Synthesized from Chloroquinoline Hydrazine Derivatives

| Starting Material Derivative | Reagent | Resulting Compound Class | Reference |

|---|---|---|---|

| 4,7-Dichloroquinoline | Hydrazine hydrate, then Aryl aldehydes | Hydrazones | asianpubs.org |

| 7-Chloroquinoline Hydrazone | - | Benzimidazole Hybrids | nih.gov |

| 4-Hydrazinylquinolin-2(1H)-one | Pyridine (B92270) (autoxidation) | Pyridazino[4,3-c:5,6-c′]diquinolines | mdpi.com |

| 4-Chloro, 7-hydrazioquinoline | Dithioacetal derivatives | Pyrazole derivatives | acs.org |

Development of Fluorescent Probes and Sensors

Quinoline-based structures are highly valued in the design of fluorescent chemosensors due to their excellent photophysical properties and good biocompatibility. nanobioletters.com Derivatives of this compound can be transformed into sophisticated fluorescent probes for the selective detection of metal ions. The fused aromatic system of the quinoline core provides a robust fluorophore, while the hydrazinyl group offers a convenient point for attaching a receptor unit designed to bind specific analytes.

A common strategy involves creating pyrazoloquinoline derivatives, which act as "turn-on" fluorescent sensors. mdpi.com The sensing mechanism often relies on a process called photoinduced electron transfer (PET). In the absence of the target ion, the fluorescence of the quinoline fluorophore is quenched by an electron transfer from the receptor moiety. Upon binding of the target metal ion to the receptor, the PET process is inhibited, leading to a significant enhancement of the fluorescence emission. mdpi.comnih.gov

These sensors have demonstrated high sensitivity and selectivity for various metal ions crucial in biological and environmental systems.

Key Research Findings:

Zinc (Zn²⁺) Detection: A pyrazoloquinoline derivative with a dipicolylamine chelator was synthesized as a highly selective fluorescent sensor for Zn²⁺ ions. It exhibited a 13-fold increase in fluorescence quantum yield upon binding with Zn²⁺, with a detection limit of 1.93 x 10⁻⁷ M. mdpi.comscilit.com

Copper (Cu²⁺) Detection: Quinoline-based probes have been developed for the real-time monitoring and selective detection of copper ions, offering a colorimetric method to distinguish between cuprous (Cu⁺) and cupric (Cu²⁺) ions. rsc.orgfrontiersin.org

Iron (Fe³⁺/Fe²⁺) Detection: Pyrazole-based sensors derived from chalcones have shown a 30-fold increase in fluorescence for Fe³⁺ over Fe²⁺, with a detection limit as low as 0.025 μM. nih.govrsc.org

Table 2: Performance of Quinoline-Based Fluorescent Sensors

| Sensor Type | Target Ion | Mechanism | Key Performance Metric | Reference |

|---|---|---|---|---|

| Pyrazoloquinoline | Zn²⁺ | PET Inhibition | 13-fold fluorescence increase; 1.93x10⁻⁷ M detection limit | mdpi.comscilit.com |

| Quinoline-based probe | Cu²⁺ | Complex formation | Colorimetric differentiation of Cu⁺/Cu²⁺ | rsc.org |

| Pyrazole derivative | Fe³⁺ | Chelation | 30-fold fluorescence increase vs. Fe²⁺; 0.025 μM detection limit | nih.gov |

| Quinolinyl-tetraphenylethene | Zn²⁺ | Coordination binding | Emission peak increase at 607 nm; Binding constant of 2.17 x 10⁵ M⁻¹ | nanobioletters.com |

Components in Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are a cornerstone in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). mdpi.com Their excellent electron transport properties, high thermal stability, and strong luminescence make them ideal candidates for various roles within an OLED device. oled-intermediates.com

Furthermore, quinoline derivatives serve as highly efficient luminescent materials in the emitting layer. They are particularly known for producing bright and stable green and blue light, which are crucial colors for full-color displays. oled-intermediates.com By modifying the quinoline core, the emission color and quantum efficiency can be finely tuned. For instance, metal chelates of 8-hydroxyquinoline (B1678124) derivatives are widely used emitters. A zinc complex of 5,7-dichloro-8-hydroxyquinoline has been shown to produce bright green electroluminescence with a peak at 545 nm. researchgate.net

Table 3: Role of Quinoline Derivatives in OLEDs

| Role in OLED | Function | Key Properties | Example | Reference |

|---|---|---|---|---|

| Emitting Material | Generates light upon charge recombination | High luminescence efficiency, color purity (green/blue) | Bis(5,7-dichloro-8-hydroxyquinolinato)zinc(II) | researchgate.net |

| Electron Transport Material | Facilitates electron movement to the emitting layer | High electron mobility, good thermal stability | Poly(phenylquinoline)s | semanticscholar.org |

| Host Material | Forms a matrix for dopant emitters | Enhances luminescence and stability of the device | General Quinoline Derivatives | oled-intermediates.com |

Non-linear Optical (NLO) Materials Development

The unique electronic structure of quinoline derivatives makes them promising candidates for non-linear optical (NLO) applications. NLO materials are essential for advanced technologies like optical communications, data storage, and image processing. uobasrah.edu.iq The NLO response in organic molecules arises from the interaction of intense laser light with the molecule's delocalized π-electron system.

Derivatives of this compound, especially when converted into Schiff bases, possess the key features required for a strong NLO response. These include an extended π-conjugated system spanning the quinoline ring and the attached molecular fragments. This conjugation facilitates intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part, which is crucial for enhancing NLO properties. researchgate.netnih.gov

Theoretical studies using Density Functional Theory (DFT) have been employed to predict the NLO behavior of these compounds. The first hyperpolarizability (β), a measure of the second-order NLO response, has been calculated for various quinoline-based Schiff bases. Results indicate that these compounds possess significant NLO properties, with their low-lying Lowest Unoccupied Molecular Orbital (LUMO) and small HOMO-LUMO energy gaps suggesting they could be excellent NLO candidates. researchgate.netproquest.com

Design of Novel Scaffolds for Chemical Research (e.g., Photo-Electrochemical Switches)

The quinoline scaffold is being explored for the creation of novel molecular systems with switchable properties. These "molecular switches" can change their physical properties, such as color or fluorescence, in response to external stimuli like light, pH, or an electrical potential. This functionality is highly sought after for applications in data storage, super-resolution microscopy, and smart materials.

While specific research on photo-electrochemical switches derived directly from this compound is emerging, related quinoline derivatives have demonstrated significant potential in this area. For example, quinoline-containing diarylethenes have been developed as photoswitchable molecules. nih.gov These compounds can be switched between a colorless, non-fluorescent "open" form and a colored, highly fluorescent "closed" form by irradiation with UV and visible light, respectively. This behavior is described as "turn-on" fluorescence. nih.gov

Furthermore, by leveraging the basicity of the quinoline nitrogen atom, researchers have achieved multi-state switching. The protonation and deprotonation of the quinoline ring in response to pH changes, combined with photochemical switching, can create a system that switches between red, green, and blue (RGB) emission states. This demonstrates the potential of the quinoline scaffold in designing complex, multi-functional molecular devices. nih.gov Such systems function as molecular logic gates, where different combinations of inputs (light, acid) produce a specific output (color). mdpi.com

Q & A

Q. How does the hydrazinyl group influence the compound’s reactivity in further derivatization?

The hydrazinyl (–NH–NH) group enables condensation with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones, which are precursors for heterocycles like triazoles or oxadiazoles . For example, reacting with triethyl orthoacetate yields triazoloquinoline derivatives, useful in medicinal chemistry .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound against microbial targets?

Preliminary studies on analogous hydrazinylquinolines suggest inhibition of microbial enzymes (e.g., dihydrofolate reductase) via hydrogen bonding between the hydrazinyl group and catalytic residues . Computational docking and molecular dynamics simulations can validate target interactions. Comparative IC assays against E. coli and C. albicans are recommended to establish structure-activity relationships (SAR) .

Q. How do electronic effects of substituents (chloro, methyl, hydrazinyl) impact the compound’s physicochemical properties?

- Chloro (Cl) : Enhances lipophilicity (logP ↑) and electron-withdrawing effects, stabilizing aromatic π-systems .

- Methyl (CH) : Steric hindrance may reduce reaction rates in electrophilic substitution but improves metabolic stability .

- Hydrazinyl (NH–NH) : Increases solubility in polar solvents and enables pH-dependent protonation (pKa ~6.5) .

- Experimental validation : Use Hammett constants (σ) and HPLC-measured logD (pH 7.4) to correlate substituent effects with bioavailability .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response standardization : Normalize IC values using assays like MTT (for cytotoxicity) and microbroth dilution (for antimicrobial activity) .

- Control for redox interference : Hydrazinyl groups may react with tetrazolium salts in MTT, requiring alternative assays (e.g., ATP luminescence) .

- Cross-study meta-analysis : Compare data from PubChem and ChEMBL, adjusting for variables like cell line (e.g., HeLa vs. MCF-7) or microbial strain .

Q. How can this compound be integrated into drug discovery pipelines?

- Lead optimization : Modify the hydrazinyl group to enhance target selectivity (e.g., acyl hydrazides for protease inhibition) .

- Prodrug design : Convert the hydrazine to a stable carbamate derivative for improved pharmacokinetics .

- In vivo testing : Use murine models to assess efficacy in malaria (via Plasmodium berghei) or cancer (xenograft tumors) .

Methodological Guidance

Q. Designing SAR studies for hydrazinylquinolines: What parameters should be prioritized?

- Substituent variation : Systematic replacement of Cl, CH, and hydrazinyl groups.

- Bioisosteres : Replace hydrazine with amidoxime or semicarbazide to assess toxicity .

- 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic fields with activity .

Q. What are the best practices for handling stability issues during storage?

- Storage conditions : Protect from light and moisture (desiccator, −20°C under argon) .

- Stability assays : Monitor degradation via HPLC every 3 months; hydrazines are prone to oxidation (add antioxidants like BHT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.